

Amiloride Hydrochloride: A Comparative Analysis of its Cellular Effects

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Compound of Interest		
Compound Name:	Amiloride Hydrochloride	
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Amiloride hydrochloride, a potassium-sparing diuretic, is a versatile pharmacological tool and a subject of extensive research due to its multifaceted effects on various cell types.[1][2][3] Primarily known for its role in managing hypertension and congestive heart failure, amiloride's mechanism of action extends beyond its diuretic properties, making it a compound of interest in cancer biology and cell physiology research.[2][4][5] This guide provides a comparative analysis of amiloride hydrochloride's effects across different cell types, supported by experimental data and detailed protocols.

Differential Inhibition of Ion Transport Proteins

Amiloride's primary mechanism of action involves the blockage of ion transport proteins, with its specificity and potency varying between different channels and cell types.[3][5]

Epithelial Sodium Channels (ENaC): In epithelial cells, such as those lining the kidney tubules, colon, and airways, amiloride is a potent inhibitor of the epithelial sodium channel (ENaC).[4][6] [7][8] This blockage leads to decreased sodium reabsorption, which is the basis of its diuretic effect.[5][6][8] The apparent half-inhibition constant (Ki) for amiloride on ENaC is in the submicromolar range in several epithelial tissues. For instance, in surface cells of the rat rectal colon, the Ki value is $0.12~\mu\text{M}$, and in mucosal preparations of the same tissue, it is $0.20~\mu\text{M}$.[9] In human endometrial epithelial cells, the apparent Ki for amiloride in the presence of 137 mM Na+ was found to be $1.26~\mu\text{M}$.[10]

Sodium-Hydrogen Exchanger (NHE): Amiloride and its analogs also inhibit the Na+/H+ exchanger (NHE), particularly the NHE1 isoform, which is ubiquitously expressed and plays a



crucial role in intracellular pH regulation and cell volume homeostasis.[1][2][11] The inhibitory concentration (IC50) for NHE is generally higher than for ENaC, indicating lower potency.[12] In the AR42J pancreatic cell line, the IC50 values for inhibiting Na+ uptake via NHE were 40 μ M for amiloride, while its more potent analogs, such as 5-(N,N-hexamethylene)amiloride (HMA), had an IC50 of 40 nM.[13]

Other Transporters: Amiloride can also affect other ion transporters, albeit with much lower affinity. It is a weak inhibitor of the Na+/Ca2+ exchanger (NCX) with an IC50 of 1 mM.[12] Additionally, in rat hepatocytes, amiloride and its derivatives have been shown to inhibit the Na+/K+-ATPase.[14]

Induction of Apoptosis and Cytotoxicity

Amiloride and its derivatives have been shown to induce apoptosis in a variety of cell types, particularly in cancer cells and vascular endothelial cells.[6][15][16]

In human umbilical vein endothelial cells (HUVECs), amiloride derivatives induced apoptosis, with the order of potency being HMA (IC50 11.2 μ mol·L-1) > 5-(N-methyl-N-isobutyl) amiloride (13.6 μ mol·L-1) > 5-(N-ethyl-N-isopropyl) amiloride (EIPA; 30.8 μ mol·L-1) >> amiloride (106 μ mol·L-1).[15] The mechanism in these cells involves the depletion of endoplasmic reticulum (ER) calcium stores, leading to ER stress.[15][16] This effect was also observed in HeLa cells. [16]

In the context of cancer, a cell-permeant amiloride derivative, 5-benzylglycinyl amiloride (UCD38B), was found to induce caspase-independent, AIF-mediated programmed necrotic death in human breast cancer cells.[17] In acute myeloid leukemia (AML) cell lines, the NHE1 inhibitor HMA synergistically induced apoptosis when combined with the BCL-2 inhibitor venetoclax, particularly in venetoclax-resistant THP-1 cells.[18] Preclinical studies have also suggested that amiloride can induce apoptosis in multiple myeloma cell lines.[6]

Inhibition of Cell Proliferation

Amiloride has demonstrated anti-proliferative effects in various cancer cell lines. This effect is often linked to its inhibition of NHE1, which is crucial for maintaining the intracellular pH required for cell growth and division.[1][2]



In the AR42J pancreatic cancer cell line, amiloride and its analogs inhibited serum-stimulated cell proliferation at concentrations similar to those that inhibit Na+/H+ exchange.[13] In vivo studies have shown that amiloride can inhibit the growth of H6 hepatoma and DMA/J mammary adenocarcinoma in mice in a dose-dependent manner.[19] This inhibition of tumor cell proliferation was correlated with a decrease in intranuclear sodium content.[19] In human B-lymphoma cells, amiloride was found to inhibit anti-lg-induced proliferation.[20]

Anti-Metastatic Effects

Beyond its anti-proliferative and pro-apoptotic effects, amiloride has been shown to possess anti-metastatic properties.[1][2] This is partly attributed to its inhibition of the urokinase-type plasminogen activator (uPA), a serine protease involved in cell migration and invasion.[1][2][11] Amiloride has been shown to decrease the invasiveness of highly aggressive prostate cancer cells (VCaP) and ERG-transformed normal prostate cells.[11]

Quantitative Data Summary



Effect	Cell Type	Amiloride/Deri vative	IC50 / Ki	Reference
ENaC Inhibition	Rat Rectal Colon (surface cells)	Amiloride	Ki = 0.12 μM	[9]
Rat Rectal Colon (mucosal prep)	Amiloride	Ki = 0.20 μM	[9]	
Human Endometrial Epithelium	Amiloride	Ki = 1.26 μM	[10]	
NHE Inhibition	AR42J Pancreatic Cells	Amiloride	IC50 = 40 μM	[13]
AR42J Pancreatic Cells	5-(N,N- hexamethylene)a miloride (HMA)	IC50 = 40 nM	[13]	
AR42J Pancreatic Cells	5-(N-ethyl-N- isopropyl)amilori de (EIPA)	IC50 < 0.1 μM	[13]	
Cytotoxicity	Human Umbilical Vein Endothelial Cells (HUVECs)	Amiloride	IC50 = 106 μmol·L-1	[15]
Human Umbilical Vein Endothelial Cells (HUVECs)	5-(N,N- hexamethylene)- amiloride (HMA)	IC50 = 11.2 μmol·L-1	[15]	
Human Umbilical Vein Endothelial Cells (HUVECs)	5-(N-methyl-N- isobutyl) amiloride	IC50 = 13.6 μmol·L-1	[15]	
Human Umbilical Vein Endothelial Cells (HUVECs)	5-(N-ethyl-N- isopropyl) amiloride (EIPA)	IC50 = 30.8 μmol·L-1	[15]	

Experimental Protocols



Cell Culture and Drug Treatment

- Cell Lines: Human leukemia cell lines (e.g., MV4-11, MOLM-13, THP-1, U-937) are cultured in RPMI 1640 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum, 100 U/mL penicillin, and 10 µg/mL streptomycin.[18] Cells are maintained at 37°C in a humidified incubator with 5% CO2.[18]
- Drug Preparation: Stock solutions of amiloride hydrochloride and its derivatives (e.g., HMA) are prepared by dissolving in DMSO.[18] Working solutions are prepared by diluting in the tissue culture medium to the desired concentrations, ensuring the final DMSO concentration is kept low (e.g., below 0.1% v/v) to avoid solvent-induced toxicity.[18]
- Treatment: For experiments, cells are seeded at a specific density (e.g., 1 × 10⁵ cells/mL) and treated with the single agent or a combination of agents for a specified duration (e.g., 24 hours).[18]

Cytotoxicity and Apoptosis Assays

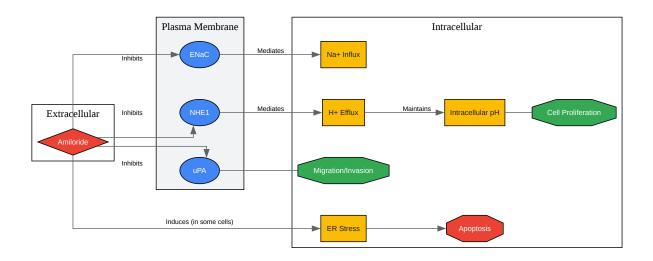
- MTT Assay: To assess cytotoxicity, cells are incubated with various concentrations of the drug for a set period (e.g., 24 hours).[15] Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells, and the resulting formazan crystals are solubilized. The absorbance is then measured to determine cell viability.
- Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, treated cells are harvested
 and stained with Annexin V-FITC and propidium iodide (PI).[18] The stained cells are then
 analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in
 early apoptosis, while cells positive for both are in late apoptosis or necrosis.[11]

Electrophysiology (for Ion Channel Studies)

Patch-Clamp Technique: Whole-cell patch-clamp experiments can be performed on cells like surface cells of intact crypts isolated from rectal mucosa to identify and characterize ion channel currents.[9] The cells are bathed in a specific extracellular solution, and a glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. This allows for the measurement of ionic currents across the cell membrane in response to voltage changes. Amiloride can be added to the bath solution to determine its inhibitory effect on specific channels.[9]



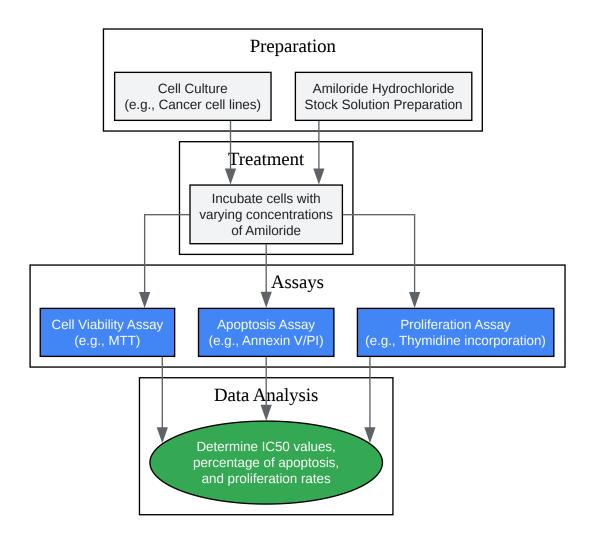
Visualizations



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Caption: Signaling pathways affected by Amiloride Hydrochloride.





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Validation & Comparative





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